molecular formula C21H19NO4S B11481504 3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11481504
M. Wt: 381.4 g/mol
InChI Key: JTSHXFVOZOYGMM-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and hydroxy functional groups, as well as a thienopyridinone core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 3-hydroxybenzaldehyde, which are then subjected to various condensation and cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the thienopyridinone core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxy groups play a crucial role in binding to these targets, while the thienopyridinone core provides structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include:

    3-(3,4-Dimethoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the thienopyridinone core.

    1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Contains similar functional groups but has a different core structure.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but with an ester group instead of the thienopyridinone core. The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its combination of functional groups and core structure, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H19NO4S/c1-25-17-7-6-13(9-18(17)26-2)16-11-27-21-15(10-19(24)22-20(16)21)12-4-3-5-14(23)8-12/h3-9,11,15,23H,10H2,1-2H3,(H,22,24)

InChI Key

JTSHXFVOZOYGMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)O)OC

Origin of Product

United States

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